2,3,5-Triglycidyl-4-aminophenol

Epoxy Thermoset Network Architecture Thermal Properties

Standard bis-F epoxy resins fail to deliver the >200°C Tg and low viscosity required for next-gen aerospace CFRP primary structures. 2,3,5-Triglycidyl-4-aminophenol (TGpAP), a trifunctional glycidyl amine, solves this by providing ultra-high crosslink density and a 30°C Tg advantage over meta-substituted isomers when cured with 4,4′-DDS. • Achieves Tg ≈265°C with 4,4′-DDS, outperforming meta-isomers by 30°C for sustained 180-200°C service. • Low viscosity (≥40 poise at 25°C) enables void-free fiber wet-out in VARTM and filament winding without reactive diluents. • Forms homogeneous networks with minimal internal cyclization, ensuring long-term thermal cycling durability in structural bonds and encapsulants. • Requires refrigerated storage (<10°C) and moisture-barrier packaging to preserve N-glycidyl reactivity and prevent pre-cure hydrolysis.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B1260475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Triglycidyl-4-aminophenol
SynonymsTGPAP
triglycidyl-p-aminophenol
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1C(O1)CC2=CC(=C(C(=C2N)CC3CO3)CC4CO4)O
InChIInChI=1S/C15H19NO4/c16-15-8(1-9-5-18-9)2-14(17)12(3-10-6-19-10)13(15)4-11-7-20-11/h2,9-11,17H,1,3-7,16H2
InChIKeyCXXSQMDHHYTRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TGpAP: Trifunctional Epoxy Resin Overview


2,3,5-Triglycidyl-4-aminophenol, commonly designated as triglycidyl para-aminophenol (TGpAP), is a trifunctional epoxy monomer characterized by three reactive oxirane groups (two N-glycidyl and one O-glycidyl) attached to a single aromatic aminophenol core [1]. With a molecular weight of approximately 277.31 g/mol and a nominal epoxy equivalent weight (EEW) ranging from 95 to 105 g/eq, TGpAP is engineered to deliver exceptionally high crosslink density upon curing with aromatic amines such as 4,4′-diaminodiphenyl sulfone (DDS) [1]. Commercial analogs, such as Huntsman's Araldite® MY 0510, are widely recognized as aero-grade resins owing to their low initial viscosity and capacity to generate thermosets with heat deflection temperatures exceeding 200°C .

Trifunctional epoxy monomer for high crosslink density
Cures with aromatic amines (e.g., DDS) yielding Tg >200°C
Low initial viscosity suitable for VARTM and filament winding

TGpAP Isomer Structure and Procurement


Generic substitution within the trifunctional aminophenol epoxy class is technically unsound due to pronounced structure-property divergences between positional isomers. Specifically, triglycidyl para-aminophenol (TGpAP) and triglycidyl meta-aminophenol (TGmAP) exhibit distinct network formation kinetics, ultimate glass transition temperatures (Tg), and volumetric densities [1]. Near-infrared spectroscopy reveals that TGmAP formulations consume secondary amines earlier and undergo more internal cyclization, leading to a less homogeneous network compared to TGpAP [1]. Consequently, TGpAP/44′DDS systems achieve the highest Tg and lowest density among the isomer pairs, while meta-substituted networks show higher glassy modulus but reduced thermal stability [1][2]. Direct substitution of TGpAP with TGmAP without reformulation will alter cure profiles, final Tg, and mechanical response, compromising qualification in demanding aerospace or composite applications.

Positional Isomer
Substituting TGpAP with meta-isomer (TGmAP) may reduce glass transition temperature and alter network uniformity, limiting high-temperature applicability.
Alkyl-Substituted Variant
Alkyl-substituted triglycidyl derivatives exhibit reported viscosity >2× higher than unsubstituted TGpAP, potentially restricting use in low-viscosity processes such as VARTM.

TGpAP Comparative Evidence


Network Homogeneity and Tg Advantage

Direct head-to-head comparison of isomeric trifunctional epoxy systems cured with 4,4′-diaminodiphenyl sulfone (44′DDS) demonstrates that TGpAP yields the most homogeneous network and consequently the highest glass transition temperature (Tg) among the tested combinations [1]. In contrast, TGmAP formulations exhibit accelerated secondary amine consumption and increased internal cyclization, which disrupts network uniformity and depresses ultimate Tg [1]. Quantitative dynamic mechanical analysis shows that TGpAP/44′DDS achieves a Tg of approximately 265°C, whereas TGmAP/44′DDS is limited to approximately 235°C under identical cure conditions [1]. This 30°C differential is directly attributable to the para versus meta substitution pattern on the aminophenol core.

Tg Advantage
Head-to-head
TGpAP/44′DDS: Tg ≈265°C
TGmAP/44′DDS: Tg ≈235°C
Reported higher thermal stability for para isomer
ΔTg ≈ +30°C; DMA after multi-dwell cure
Epoxy Thermoset Network Architecture Thermal Properties

Processing Window: TGpAP vs TGAPP

Rheological comparison between triglycidyl para-aminophenol (TGpAP) and triglycidyl of 4-(4-aminophenoxy)phenol (TGAPP), a derivative containing an additional oxyphenylene unit, reveals a significant trade-off in processing latitude [1]. While TGAPP exhibits lower reactivity with DDS, it provides a processing window that is 20°C wider than that of TGpAP/DDS [1]. This expanded window enhances flow control during resin transfer molding (RTM) and reduces the risk of premature gelation in large or thick composite laminates. However, the same study quantifies that this processing advantage comes at the cost of reduced heat resistance and flexural strength in the final cured network relative to TGpAP [1].

Processing Window
Cross-study
TGAPP/DDS: 20°C wider processing window than TGpAP/DDS
Trade-off: wider window may reduce heat resistance and flexural strength
Rheological comparison; TGAPP compromises final mechanical properties
Rheology Composite Processing Resin Transfer Molding

Fracture Toughness & Modulus: Meta vs Para

A systematic investigation of isomer effects on mechanical properties demonstrates that meta-substituted phenylene rings (as in TGmAP-based networks) increase glassy modulus, yield stress, density, and strain to failure compared to para-substituted analogs (TGpAP) [1]. Quantitatively, fracture toughness increases are observed for networks containing meta-substituted phenylene ring amines compared to their para equivalents [1]. However, these improvements come at the expense of reduced glass transition temperature, diminished intensity of the beta relaxation transition, and lower rubbery modulus, a phenomenon attributed to internal antiplasticisation induced by meta-substituted phenylene rings [1].

Mechanical Profile
Head-to-head
TGmAP networks: higher modulus & toughness
TGpAP networks: lower modulus, higher Tg
Meta isomer favors ambient modulus; para isomer favors thermal stability
Internal antiplasticisation reduces Tg in meta networks
Fracture Mechanics Network Density Antiplasticisation

Viscosity: Unsubstituted vs Alkyl-Substituted

The viscosity of triglycidyl derivatives is highly sensitive to aromatic ring substitution. The triglycidyl derivative obtained from unsubstituted 4-aminophenol (i.e., TGpAP) exhibits a viscosity of ≥40 poise at 25°C [1]. Introduction of an alkyl substituent dramatically increases viscosity: the triglycidyl derivative of 4-amino-o-cresol reaches ≥100 poise at 25°C under identical preparation conditions [1]. This near 2.5-fold increase renders alkyl-substituted variants unsuitable for low-viscosity applications such as filament winding or vacuum-assisted resin transfer molding (VARTM) unless heated or diluted.

Viscosity
Head-to-head
TGpAP: ≥40 poise
Alkyl-substituted: ≥100 poise
Lower viscosity supports fiber wet-out without heating
≈2.5× increase with alkyl substitution at 25°C
Rheology Composite Fabrication Epoxy Resin

Hydrolytic Stability: TGpAP vs MY720

Comparative investigation of uncured epoxy resin hydrolytic stability reveals that triglycidyl(4-aminophenol) (designated ERL 0500, structurally equivalent to TGpAP) and tetraglycidyl(methylenedianiline) (MY720) both undergo hydrolysis followed by homopolymerization when exposed to 60°C and 96% relative humidity for 24 hours [1]. This hydrolysis measurably reduces the high-temperature tensile-shear strength of subsequently cured adhesive joints [1]. The findings establish that N-glycidyl aromatic amine-based epoxy resins (a class encompassing both TGpAP and MY720) share a common vulnerability to hydrolytic degradation in the uncured state, a critical consideration for storage, handling, and out-time management in aerospace manufacturing environments.

Hydrolytic Stability
Class-level
N-glycidyl resins (TGpAP, MY720) susceptible to hydrolysis at 60°C/96% RH
Moisture-controlled storage required for uncured resin
Reduces cured joint strength; class-level inference
Epoxy Resin Hydrolytic Stability Aerospace Materials

TGpAP Application Scenarios


Aerospace High-Temperature Composites

TGpAP cured with 4,4′-DDS is the formulation of choice for carbon fiber-reinforced polymer (CFRP) primary structures where sustained exposure to temperatures up to 180°C–200°C is anticipated. This selection is directly supported by the 30°C Tg advantage of TGpAP/44′DDS over TGmAP/44′DDS (≈265°C vs. ≈235°C) [1]. The higher Tg ensures that the matrix remains in the glassy state, preserving modulus and creep resistance at elevated service temperatures. Meta-isomer alternatives, despite offering higher ambient-temperature modulus, would risk premature softening and dimensional instability in this thermal regime.

Filament Winding & VARTM Low Viscosity

TGpAP is particularly suitable for closed-mold composite fabrication processes such as filament winding and vacuum-assisted resin transfer molding (VARTM), where low initial resin viscosity is essential for complete fiber wet-out and void elimination. At 25°C, unsubstituted TGpAP exhibits a viscosity of ≥40 poise, which is substantially lower than the ≥100 poise observed for alkyl-substituted aminophenol triglycidyl derivatives [2]. This viscosity differential enables TGpAP to impregnate fiber preforms effectively without requiring elevated processing temperatures or reactive diluents, simplifying manufacturing logistics and reducing volatile organic compound (VOC) emissions.

High-Performance Aerospace Adhesives

TGpAP-based epoxy adhesives (e.g., Araldite® MY 0510) are specified for structural bonding in aerospace assemblies where high heat deflection temperature and excellent chemical resistance are required . However, procurement and handling protocols must strictly account for the hydrolytic susceptibility of uncured N-glycidyl aromatic amine resins [3]. Evidence demonstrates that exposure to 60°C and 96% relative humidity for 24 hours markedly reduces the high-temperature tensile-shear strength of subsequently cured joints [3]. Consequently, TGpAP adhesives must be stored refrigerated (<10°C) in sealed, moisture-impermeable containers, and out-time at ambient humidity must be rigorously controlled to prevent pre-cure hydrolysis and bond-line property degradation.

Homogeneous Network Thermosets

For applications where network homogeneity directly governs long-term reliability—such as encapsulants for high-voltage electronics or matrices for dimensionally stable optical benches—TGpAP/44′DDS is demonstrably superior to TGmAP/44′DDS [1]. Near-infrared cure monitoring confirms that TGpAP formulations undergo fewer internal cyclization reactions and less premature secondary amine consumption, resulting in a more uniform crosslink distribution and the least dense network among the isomer pairs [1]. This homogeneous architecture minimizes localized stress concentrations that could initiate microcracking during thermal cycling, thereby enhancing long-term durability.

Application
Selection Property
Validation Focus
Aerospace high-temperature composites
High Tg and thermal stability
Verify Tg and network homogeneity with DDS cure
VARTM / filament winding
Low initial viscosity at ambient
Confirm viscosity suitable for fiber wet-out without solvent
High-performance aerospace adhesives
Hydrolytic stability of uncured resin
Validate moisture-controlled storage and out-time limits
Homogeneous network thermosets
Network uniformity
Confirm reduced internal cyclization and crosslink homogeneity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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